molecular formula C11H16N2 B13098707 2-(3-Methylpiperidin-2-yl)pyridine

2-(3-Methylpiperidin-2-yl)pyridine

Cat. No.: B13098707
M. Wt: 176.26 g/mol
InChI Key: DPPDRYMDORAQKF-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring fused with a methyl-substituted piperidine moiety. Piperidine-pyridine hybrids are common in bioactive molecules due to their ability to mimic natural alkaloids and interact with biological targets .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-(3-methylpiperidin-2-yl)pyridine

InChI

InChI=1S/C11H16N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-3,6-7,9,11,13H,4-5,8H2,1H3

InChI Key

DPPDRYMDORAQKF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCNC1C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-2-yl)pyridine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the alkylation of a pyridine derivative with a piperidine derivative. For instance, the reaction between 2-bromopyridine and 3-methylpiperidine in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 2-(3-Methylpiperidin-2-yl)piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylpiperidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyridine core and methyl-piperidine substituent can be compared to other pyridine derivatives with modifications at the 2- and 3-positions:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
(2-Chloro-5-methylpyridin-3-yl)methanol Chloro, methyl, hydroxymethyl 157.60 Intermediate in synthesis
2-(Chloromethyl)pyridine hydrochloride Chloromethyl 164.03 Alkylating agent, lab reagent
3-Allyl-2-chloro-5-methylpyridine Chloro, methyl, allyl 167.60 (base) Cross-coupling reactions
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Amino, fluoro, ester 212.19 Pharmaceutical precursor

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, fluoro) enhance reactivity in cross-coupling reactions, as seen in 3-Allyl-2-chloro-5-methylpyridine .
  • Piperidine vs. non-cyclic amines: The piperidine ring in 2-(3-Methylpiperidin-2-yl)pyridine may confer conformational rigidity compared to linear amines like (3-Methylpyridin-2-yl)methanamine•HCl , influencing receptor binding selectivity.

Pharmacological and Receptor Binding Profiles

Piperidine-pyridine hybrids are explored for CNS activity. For example:

  • S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) shows high affinity for dopamine D4 receptors (Ki = 2.4 nM) .
  • L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) also targets D4 receptors (Ki = 2.5 nM) but lacks selectivity in vivo .

Hypothesized Activity of Target Compound :
The methyl-piperidine group in this compound may enhance D4 receptor binding compared to simpler pyridines, though its in vivo efficacy would depend on metabolic stability and off-target effects, as seen with S 18126 and L 745,870 .

Data Tables

Table 1: Structural and Physical Properties

Property This compound (Hypothesized) (2-Chloro-5-methylpyridin-3-yl)methanol 2-(Chloromethyl)pyridine hydrochloride
Molecular Formula C11H14N2 C7H8ClNO C6H6ClN·HCl
Molecular Weight (g/mol) 174.25 157.60 164.03
Key Functional Groups Pyridine, methyl-piperidine Chloro, methyl, hydroxymethyl Chloromethyl
Potential Applications CNS drug intermediate Synthetic intermediate Alkylating agent

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